1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
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Overview
Description
1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H15N3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Role
1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine and its derivatives have been studied extensively in the synthesis of various compounds. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, a compound related to this compound, plays a crucial role as an intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).
Catalytic Applications
Compounds structurally similar to this compound have been used as catalysts in various chemical reactions. For instance, (Pyrazolylethyl-amine)zinc(II) carboxylate complexes, which include derivatives of this compound, have been active as catalysts in the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) (Matiwane et al., 2020).
Synthesis of Novel Derivatives
Various novel derivatives of this compound have been synthesized for different applications. For example, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized via a one-pot two-step synthesis, which is significant for its operational easiness and short reaction time (Becerra et al., 2021).
Molecular Structure and Spectral Analysis
The molecular structure and spectral analysis of derivatives of this compound have been a subject of research. For instance, a study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine involved structural characterization and spectroscopic characterization, indicating the potential for nonlinear optical properties (Tamer et al., 2016).
Properties
IUPAC Name |
2-tert-butyl-5-thiophen-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-11(2,3)14-10(12)7-8(13-14)9-5-4-6-15-9/h4-7H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFCKNUJVHHMSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.